molecular formula C11H16N2 B13892860 4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine

4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine

Cat. No.: B13892860
M. Wt: 176.26 g/mol
InChI Key: WLTCYPWBPLAXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine is an organic compound with a unique structure that includes a bicyclic indene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine typically involves the reaction of indene derivatives with dimethylamine under controlled conditions. One common method includes the hydrogenation of indene followed by amination with dimethylamine.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where indene is hydrogenated in the presence of a catalyst such as palladium or platinum. The resulting product is then reacted with dimethylamine to yield this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: More saturated amine derivatives.

    Substitution: Halogenated or other functionalized derivatives.

Scientific Research Applications

4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine involves its interaction with specific molecular targets. As an electron donor, it can participate in redox reactions, influencing the conductivity of materials in which it is incorporated. Its effects are mediated through pathways involving electron transfer and molecular interactions with other components in the system.

Comparison with Similar Compounds

Uniqueness: 4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine is unique due to its specific substitution pattern and its ability to act as a strong electron donor. This makes it particularly valuable in applications requiring high conductivity and stability.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine

InChI

InChI=1S/C11H16N2/c1-13(2)11-5-3-4-8-9(11)6-7-10(8)12/h3-5,10H,6-7,12H2,1-2H3

InChI Key

WLTCYPWBPLAXGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1CCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.